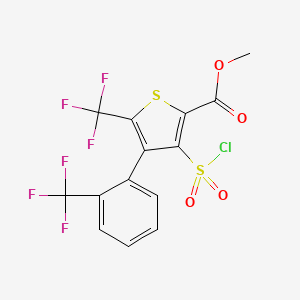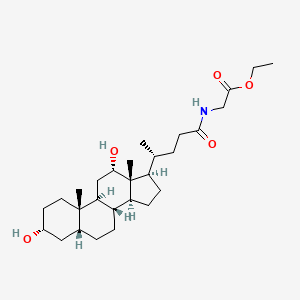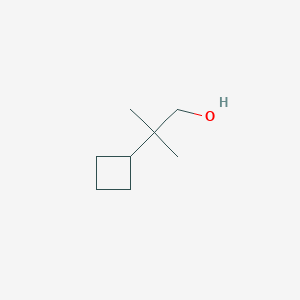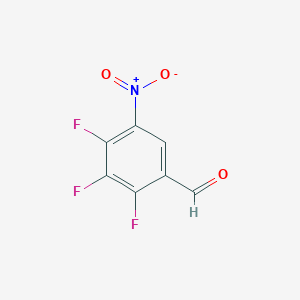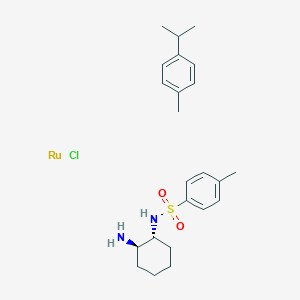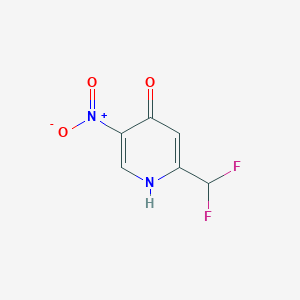
2-(Difluoromethyl)-4-hydroxy-5-nitropyridine
Overview
Description
Difluoromethylated compounds are of significant interest in various fields due to their unique physical and chemical properties . They are often used in pharmaceuticals, agrochemicals, and materials science .
Synthesis Analysis
Difluoromethylation processes have seen significant advances, especially in the last decade . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been developed to construct C (sp3)–CF2H bonds .Molecular Structure Analysis
The molecular structure of difluoromethylated compounds can be analyzed using various techniques. For example, the geometries of neutral difluoromethylated compounds, their protonated cations, and corresponding hydrates and solvates can be completely optimized using computational methods .Chemical Reactions Analysis
Photocatalytic difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethylated compounds can be influenced by the presence of the CF2H group. This group is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor .Scientific Research Applications
Molecular Structure and Reactivity Studies
Research on nitropyridine derivatives, including those similar to 2-(Difluoromethyl)-4-hydroxy-5-nitropyridine, focuses on understanding their molecular structure, electronic properties, and reactivity. For instance, studies involving conformational stability, vibrational spectral studies, and analyses of molecular orbitals provide valuable information on the electronic structure and potential reactivity of these compounds. Such insights are crucial for applications in materials science, where the electronic properties of molecules can influence their utility in electronic devices or as part of novel materials (Balachandran, Lakshmi, & Janaki, 2012).
Synthetic Applications
Nitropyridine derivatives serve as key intermediates in organic synthesis, facilitating the construction of complex molecules. Efficient methods for the functionalization of hydroxy groups, as explored through the synthesis of PMB ethers, showcase the versatility of nitropyridine compounds in synthetic chemistry (Nakano, Kikuchi, Matsuo, & Mukaiyama, 2001). This underscores their potential in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Sensing and Detection Technologies
The development of fluorescent probes based on aminoethylpyridine derivatives for the detection of metal ions demonstrates the applicability of nitropyridine derivatives in sensing technologies. Such compounds can be designed for the selective detection of ions like Fe3+ and Hg2+, which is crucial in environmental monitoring and biological research (Singh, Thakur, Raj, & Pandey, 2020).
Nonlinear Optical (NLO) Properties
Studies on the crystal engineering of nitropyridine derivatives, aiming to achieve noncentrosymmetric structures, reveal the potential of such molecules in nonlinear optics (NLO). The optimal orientation of chromophores linked by hydrogen bonds in molecular complexes formed between nitropyridine derivatives and other molecules can enhance NLO properties, important for the development of materials for optical devices (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes
Mode of Action
It’s known that similar compounds can inhibit certain enzymes and disrupt their normal function . The compound might interact with its targets, leading to changes in their activity or function. More detailed studies are required to understand the specific interactions and changes caused by this compound.
Biochemical Pathways
Similar compounds have been known to affect various metabolic pathways The compound might interfere with these pathways, leading to downstream effects on cellular processes
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests that they can be absorbed and distributed in the body, metabolized, and then excreted . These properties can impact the bioavailability of the compound, affecting its efficacy and safety. More detailed studies are required to understand the specific ADME properties of this compound.
Result of Action
Similar compounds have been known to have various effects, such as inhibiting enzyme activity and disrupting normal cellular processes
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds . More detailed studies are required to understand how environmental factors influence the action of this compound.
Safety and Hazards
Future Directions
The field of difluoromethylation has seen significant advances in recent years, and there is ongoing research into developing safer and more effective formulations . The introduction of difluoromethyl groups into organic compounds has a striking positive impact on their physical properties including metabolic stability, solubility, and lipophilicity .
Biochemical Analysis
Biochemical Properties
2-(Difluoromethyl)-4-hydroxy-5-nitropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific context of the reaction . Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, this compound can influence the expression of genes related to oxidative stress and inflammation, thereby affecting cellular responses to environmental stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. For instance, this compound can bind to the active site of enzymes, leading to either inhibition or activation of their catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, thereby influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to the formation of metabolites that may have different biological activities. In vivo studies have also demonstrated that the long-term exposure to this compound can result in adaptive cellular responses, such as changes in enzyme expression and activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are often dose-dependent and can be influenced by factors such as the duration of exposure and the specific animal model used in the study.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I metabolism, this compound undergoes oxidation, reduction, and hydrolysis reactions catalyzed by enzymes such as cytochrome P450. These reactions can lead to the formation of more polar metabolites that are more easily excreted from the body. In phase II metabolism, this compound can undergo conjugation reactions with molecules such as glucuronic acid and glutathione, further enhancing its excretion.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and multidrug resistance proteins. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function . This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on the presence of targeting signals and post-translational modifications. For example, this compound can be targeted to the mitochondria through the action of mitochondrial targeting sequences, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression.
Properties
IUPAC Name |
2-(difluoromethyl)-5-nitro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O3/c7-6(8)3-1-5(11)4(2-9-3)10(12)13/h1-2,6H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBBTDBSLVUXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)[N+](=O)[O-])C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



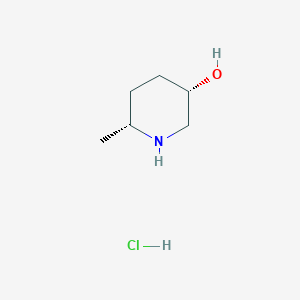
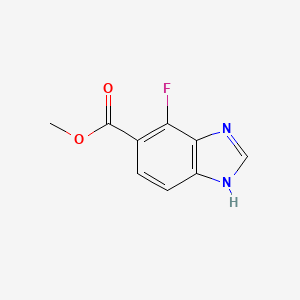


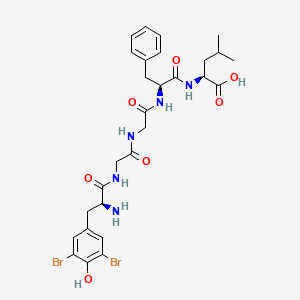

![N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1435303.png)
